5-Ethyl-2-methoxypyridine-3-carbaldehyde
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Overview
Description
5-Ethyl-2-methoxypyridine-3-carbaldehyde is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl group at the 5-position, a methoxy group at the 2-position, and an aldehyde group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxypyridine-3-carbaldehyde can be achieved through several methods. One common method involves the reaction of 5-ethyl-2-methoxypyridine with a suitable oxidizing agent to introduce the aldehyde group at the 3-position. For example, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to achieve this transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Ethyl-2-methoxypyridine-3-carboxylic acid.
Reduction: 5-Ethyl-2-methoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-methoxypyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxypyridine-3-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridine-2-carboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-Methoxypyridine-2-carbaldehyde: Similar structure but without the ethyl group.
Uniqueness
5-Ethyl-2-methoxypyridine-3-carbaldehyde is unique due to the combination of its ethyl, methoxy, and aldehyde functional groups, which confer specific reactivity and properties that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-ethyl-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(6-11)9(12-2)10-5-7/h4-6H,3H2,1-2H3 |
InChI Key |
YKCQMEWNJNIHEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)OC)C=O |
Origin of Product |
United States |
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